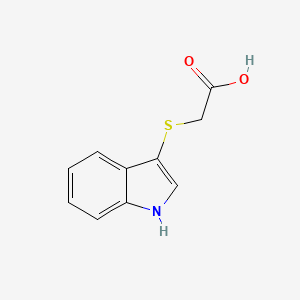

(1H-Indol-3-ylsulfanyl)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)6-14-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTHCDJJTYSGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343586 | |

| Record name | (1H-Indol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54466-88-5 | |

| Record name | (1H-Indol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indol 3 Ylsulfanyl Acetic Acid and Its Derivatives

Direct Synthesis Routes of (1H-Indol-3-ylsulfanyl)-acetic Acid

The direct synthesis of this compound, while not as extensively documented as its parent compound indole-3-acetic acid, can be achieved through multi-step approaches starting from indole (B1671886) precursors. These methods typically involve the introduction of a sulfur-containing side chain at the C3 position of the indole ring.

Multi-Step Approaches from Indole Precursors

The synthesis of the target compound often begins with the functionalization of the indole ring. A common strategy involves the reaction of indole with a suitable sulfur-containing electrophile. While direct reaction of indole with thioglycolic acid can be challenging, alternative routes using activated indole species or modified thioglycolic acid derivatives are employed.

One plausible, though not explicitly detailed in numerous sources, synthetic route could involve the reaction of an indole-3-thiol intermediate with an acetic acid derivative. The generation of indole-3-thiol itself can be a multi-step process. Alternatively, methods analogous to the synthesis of other 3-substituted indoles can be adapted. For instance, the reaction of indole with a reagent that can introduce the 'sulfanylacetic acid' moiety in a protected or precursor form, followed by deprotection or conversion, is a viable strategy.

While specific literature on the direct synthesis of this compound is sparse, the general principles of indole chemistry suggest that its preparation would likely follow established protocols for C3-functionalization. This could include electrophilic substitution on the indole ring.

Reaction Mechanisms and Optimization of Yield

The mechanism for the synthesis of this compound would likely proceed through an electrophilic substitution at the electron-rich C3 position of the indole ring. The optimization of yield for such reactions typically involves careful control of reaction conditions, including temperature, solvent, and the choice of catalyst.

For instance, in related syntheses of indole derivatives, the use of a base is common to deprotonate the indole nitrogen, increasing its nucleophilicity. However, for electrophilic substitution at C3, this is not always necessary as the indole ring itself is sufficiently nucleophilic. The choice of solvent can significantly impact the reaction rate and selectivity, with polar aprotic solvents often being favored.

To improve yields, protecting the indole nitrogen with a suitable group can prevent side reactions at the N1 position. This protecting group can then be removed in a subsequent step to afford the final product. The specific conditions for these steps would need to be carefully optimized to maximize the yield and purity of this compound.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound allows for the modification of the compound's properties. These syntheses typically start from the parent this compound or its ester, followed by substitution at the indole nitrogen.

A general method involves the deprotonation of the indole nitrogen with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding anion. This anion then acts as a nucleophile and reacts with an alkyl or acyl halide to introduce the desired substituent at the N1 position. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

For example, the synthesis of N-acylated indole acetic acids has been achieved through base-catalyzed N1-acylation reactions with various acid chlorides. Similarly, N-alkylation can be performed using alkyl halides. The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |

| This compound ester | Alkyl Halide | NaH | DMF | N-Alkyl-(1H-indol-3-ylsulfanyl)-acetic acid ester | |

| This compound ester | Acyl Chloride | K2CO3 | Acetonitrile | N-Acyl-(1H-indol-3-ylsulfanyl)-acetic acid ester |

Derivatization Strategies via the Carboxylic Acid Moiety

The carboxylic acid group of this compound provides a versatile handle for further derivatization, leading to the formation of esters, amides, and hydrazides. These derivatives can exhibit modified biological activities and physicochemical properties.

Esterification Reactions

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with an alcohol. For instance, the esterification of indole-3-acetic acid with allyl bromide has been reported. Enzymatic esterification has also been explored for indole-3-acetic acid, offering a milder and more selective method.

| Carboxylic Acid | Alcohol/Alkyl Halide | Catalyst/Reagent | Product | Ref |

| This compound | Methanol | H2SO4 | Methyl (1H-indol-3-ylsulfanyl)-acetate | |

| This compound | Allyl bromide | Base | Allyl (1H-indol-3-ylsulfanyl)-acetate | |

| This compound | Glucose | Enzyme | (1H-Indol-3-ylsulfanyl)-acetyl-glucose ester |

Amidation and Hydrazide Formation

The carboxylic acid moiety of this compound can be readily converted to amides and hydrazides. Amidation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or propylphosphonic anhydride (B1165640) (T3P). The activated species is then reacted with a primary or secondary amine to form the corresponding amide.

Hydrazide formation is achieved by reacting the ester of this compound with hydrazine (B178648) hydrate, often under reflux conditions. The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles. For example, indole-3-acetic acid hydrazide has been prepared by refluxing the corresponding ethyl ester with hydrazine hydrate.

| Starting Material | Reagent(s) | Product | Ref |

| This compound | Amine, T3P | (1H-Indol-3-ylsulfanyl)-acetamide derivative | |

| Methyl (1H-indol-3-ylsulfanyl)-acetate | Hydrazine hydrate | (1H-Indol-3-ylsulfanyl)-acetohydrazide |

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to reduce environmental impact and improve efficiency. These approaches focus on using less hazardous solvents, minimizing waste, and employing energy-efficient reaction conditions.

For the synthesis of indole-based heterocycles, green methods such as microwave-assisted synthesis have been successfully employed. For example, the synthesis of indol-3-yl-4H-pyran derivatives has been achieved using microwave irradiation in water, a green solvent, which significantly reduces reaction times compared to conventional heating. researchgate.net

Furthermore, the development of sustainable, metal-free, multicomponent reactions represents a significant advance. An innovative two-step reaction to assemble the indole core itself from simple starting materials using ethanol (B145695) as a benign solvent has been reported, avoiding the need for metal catalysts. rsc.org While this applies to the core structure, the principles are relevant for its derivatization.

Continuous-flow chemistry is another sustainable technique that offers improved safety, efficiency, and scalability. A metal-free, continuous-flow process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid. rsc.org This method is atom-economical, highly selective, and avoids cumbersome purification steps, demonstrating a powerful green alternative to traditional batch processes for creating molecules with a similar structural motif. rsc.org These green methodologies hold great promise for the future synthesis of this compound derivatives.

Advanced Spectroscopic and Analytical Characterization of 1h Indol 3 Ylsulfanyl Acetic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of (1H-Indol-3-ylsulfanyl)-acetic acid, providing precise information about the hydrogen and carbon framework of the molecule.

The ¹H-NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the indole (B1671886) ring, the methylene (B1212753) bridge, and the carboxylic acid. While specific data for the parent compound is not widely published, analysis of closely related derivatives, such as N-methylindole-3-thioacetic acid, provides significant insight.

The protons on the aromatic portion of the indole ring typically appear in the downfield region, from approximately 7.0 to 8.0 ppm. The proton on the indole nitrogen (N-H) is expected to be a broad singlet, further downfield. The proton at the C2 position of the indole ring will appear as a distinct singlet. The methylene protons of the acetic acid side chain (-S-CH₂-COOH) would present as a singlet, with a chemical shift influenced by the adjacent sulfur atom and carboxylic group. The carboxylic acid proton (-COOH) is also a broad singlet, often appearing at a very downfield chemical shift (above 10 ppm), and its observation can depend on the solvent used.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | >10.0 | Broad Singlet |

| Aromatic C-H (Indole) | 7.0 - 8.0 | Multiplets/Doublets |

| Indole C2-H | ~7.3 | Singlet |

| -S-CH₂- | ~3.8 | Singlet |

| -COOH | >10.0 | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the eight carbons of the indole ring, the methylene carbon, and the carbonyl carbon of the acetic acid moiety.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The aromatic carbons of the indole ring will resonate in the range of 100-140 ppm. The C3 carbon, to which the sulfanyl (B85325) group is attached, will be significantly influenced by the sulfur atom. The methylene carbon of the thioacetic acid group is expected around 30-40 ppm.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 180 |

| Indole Aromatic C | 100 - 140 |

| -S-C H₂- | 30 - 40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, especially for more complex substituted derivatives, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the molecule, for instance, to confirm the connectivity of protons in the benzene (B151609) portion of the indole ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signal for each protonated carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). nih.gov This is particularly useful for identifying the connection between the indole C3 position and the thioacetic acid side chain, and for assigning quaternary (non-protonated) carbon atoms in the indole ring by their correlation to nearby protons. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would show several characteristic absorption bands.

A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching bands. The N-H stretch of the indole ring would appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹. researchgate.net A strong absorption band for the carbonyl (C=O) group of the carboxylic acid will be present around 1700-1725 cm⁻¹. researchgate.net C-S stretching vibrations are typically weak and appear in the fingerprint region, between 600-800 cm⁻¹. Aromatic C=C stretching bands from the indole ring will be observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Indole | N-H Stretch | 3300 - 3500 | Sharp/Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Thioether | C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound (C₁₀H₉NO₂S), the expected exact mass can be calculated. HRMS analysis of deuterated indole-3-acetic acid derivatives has been successfully used for their characterization, demonstrating the utility of this technique for this class of compounds. nih.gov

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the C-S bond.

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like carboxylic acids. nih.gov It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov In positive ion mode, this compound would be expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be observed as the deprotonated molecule [M-H]⁻. ESI-MS has been extensively used for the sensitive detection and quantification of indole-3-acetic acid and its conjugates. nih.gov

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatography is an indispensable tool in the analysis of this compound, providing powerful methods for separation, purification, and quantification. The selection of a specific chromatographic technique is dictated by the analytical objective, whether it is monitoring the progress of a synthesis, assessing the purity of the final compound, or quantifying the analyte in a complex sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound in research samples. Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. nih.gov This setup allows for the effective separation of indole derivatives from starting materials, byproducts, and degradants based on their differential partitioning between the two phases.

The development of a robust HPLC method involves optimizing several parameters, including the column, mobile phase composition, and detector settings. For indole-containing compounds, UV detection is frequently used, with monitoring often performed at or near the absorbance maximum of the indole ring, around 280 nm. academicjournals.org More sensitive detection can be achieved using fluorescence detectors, which exploit the native fluorescence of the indole moiety (e.g., excitation at 280 nm and emission at 350 nm). nih.govnih.gov Isocratic elution with a constant mobile phase composition or gradient elution, where the solvent strength is varied over time, can be employed to achieve optimal separation. nih.gov Sample preparation for HPLC analysis typically involves dissolving the sample in a suitable solvent, followed by filtration through a membrane filter (e.g., 3-kDa cut-off) to remove particulate matter that could damage the column. nih.gov

Table 1: Example HPLC Conditions for Analysis of Indole Acetic Acid Analogs

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) | nih.govacademicjournals.org |

| Mobile Phase | A: Acetic acid in Water (e.g., 2.5:97.5 v/v, pH 3.8) B: Acetonitrile/Water (e.g., 80:20 v/v) | nih.gov |

| Alternative: Acetic acid in Methanol (e.g., 75:25 v/v) | academicjournals.org | |

| Elution Mode | Gradient or Isocratic | nih.govacademicjournals.org |

| Flow Rate | 0.8 - 1.0 mL/min | academicjournals.org |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | nih.govacademicjournals.org |

| Injection Volume | 15 - 20 µL | academicjournals.orgresearchgate.net |

This table presents typical starting conditions for method development based on closely related indole compounds. Actual parameters for this compound may require further optimization.

For highly sensitive and specific quantification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical technique. nih.gov This method couples the powerful separation capabilities of HPLC with the precise detection and identification power of tandem mass spectrometry. mdpi.comnih.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected. nih.gov

In the positive ion ESI mode, this compound (molar mass: 207.25 g/mol ) is expected to form a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 208.26. biosynth.com In tandem mass spectrometry (MS/MS), this parent ion is selected and subjected to collision-induced dissociation, generating a unique pattern of fragment ions. mdpi.com This fragmentation pattern serves as a structural fingerprint, providing unambiguous identification of the compound. The LC-MS/MS method is robust and suitable for systematically profiling indole derivatives in complex matrices like culture supernatants. nih.gov The high selectivity of the multiple reaction monitoring (MRM) mode allows for accurate quantification even at very low concentrations, with limits of detection often in the femtomole range. nih.govnih.gov

Table 2: Predicted Mass Spectrometric Parameters for this compound

| Parameter | Predicted Value/Mode | Source |

|---|---|---|

| Chemical Formula | C₁₀H₉NO₂S | biosynth.com |

| Molar Mass | 207.25 g/mol | biosynth.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Parent Ion (Precursor) | [M+H]⁺ ≈ 208.26 m/z | biosynth.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

The parent ion is calculated based on the provided molecular formula. Fragmentation patterns would require experimental determination.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic method widely used to monitor the progress of chemical reactions in real-time. nih.gov In the synthesis of this compound and its derivatives, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the desired product. researchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase, a mixture of solvents chosen to effectively separate the components of the reaction mixture. nih.gov The choice of eluent is critical; common systems for indole derivatives include mixtures of nonpolar and polar solvents such as n-hexane/ethyl acetate (B1210297) or chloroform/methanol with a small amount of acid like formic or acetic acid to ensure sharp spots. academicjournals.orgnih.gov After development, the separated spots are visualized, most commonly under UV light (254 nm), where the indole ring will absorb light and appear as a dark spot. researchgate.net By comparing the spots from the reaction mixture to spots of the pure starting materials, the progress of the reaction can be easily assessed.

Table 3: Example TLC Systems for Monitoring Indole Derivative Syntheses

| Stationary Phase | Mobile Phase (Solvent System, v/v) | Visualization | Source |

|---|---|---|---|

| Silica Gel | n-Hexane : Ethyl acetate (1:2) | UV Light (254 nm) | nih.gov |

| Silica Gel | Chloroform : Methanol : Formic acid (77:22:1) | UV Light (254 nm) | academicjournals.org |

Other Characterization Techniques (e.g., Elemental Analysis)

Beyond chromatography and standard spectroscopy, elemental analysis provides fundamental data to confirm the empirical and molecular formula of a newly synthesized compound like this compound. This technique precisely measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample.

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₁₀H₉NO₂S). biosynth.com A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. frontiersin.org This technique is a classic and essential component of the full characterization of novel compounds. frontiersin.org

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.110 | 57.95% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.38% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.44% |

| Sulfur | S | 32.06 | 1 | 32.060 | 15.47% |

| Total | | | | 207.247 | 100.00% |

Calculations are based on the molecular formula C₁₀H₉NO₂S. biosynth.com

Computational Chemistry and Structural Analysis of 1h Indol 3 Ylsulfanyl Acetic Acid and Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design, helping to elucidate the mechanism of action and predict the binding affinity of potential drug candidates.

Research on analogues of (1H-Indol-3-ylsulfanyl)-acetic acid has utilized molecular docking to identify potential biological targets and understand key binding interactions. For instance, docking studies on 5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives, which share the indole (B1671886) core, have been performed to explore their antimicrobial potential. nih.gov These studies often involve preparing protein target structures by removing water molecules and other non-essential components and then docking the ligand into the active site. researchgate.net The results are evaluated based on binding energy scores, which estimate the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. bohrium.com

Key interactions observed in docking studies of related heterocyclic compounds include hydrogen bonds with specific amino acid residues in the target's active site. mdpi.com For example, in studies of thiazolidinone derivatives, hydrogen bonds with residues such as asparagine, histidine, and arginine have been noted. mdpi.com These interactions are critical for the stability of the ligand-receptor complex. The insights from these simulations can guide the synthesis of new derivatives with improved potency by modifying functional groups to enhance these interactions. nih.govnih.gov

Table 1: Representative Molecular Docking Findings for Indole Analogues

| Ligand Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazolidinone Derivatives | Dihydropteroate Synthase (S. aureus) | Asn11, His241, Asp84, Arg239 | -8.90 to -8.40 | mdpi.com |

| 1,3-Thiazole Derivatives | GlcN-6-P synthase | Not specified | -31.06 to -28.44 | bohrium.com |

Note: The data presented is for analogue structures and serves to illustrate the application of molecular docking.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. DFT calculations are valuable for predicting a wide range of molecular properties, including geometric structures, reaction energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound and its analogues, DFT can be used to understand the molecule's reactivity and stability. These calculations are based on determining the interaction energies between the nuclei and electrons within the molecule. mdpi.com For example, the acidity of a proton can be investigated by calculating the energy changes associated with its removal. mdpi.com

DFT studies on related heterocyclic systems have been used to explain reaction mechanisms, such as 1,3-dipolar cycloadditions, by calculating the energy barriers of different reaction pathways. mdpi.com The distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO-LUMO) can reveal the most likely sites for electrophilic or nucleophilic attack, providing fundamental insights into the chemical reactivity of the indole scaffold and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In the context of this compound derivatives, QSAR studies help identify the key physicochemical properties or structural features (descriptors) that govern a specific biological activity, such as antimicrobial or anticancer effects. nih.gov These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

For instance, QSAR studies on related indole-pyrimidine hybrids have shown that topological parameters like the Balaban index (J) and the lipophilicity parameter (log P) are important for describing antimicrobial activity. nih.gov In other studies on thiazolidinone derivatives, hydrophobic parameters have also been found to correlate significantly with biological activity. chalcogen.roresearchgate.net A typical QSAR study involves calculating a large number of descriptors for a series of compounds with known activities and then using statistical methods, like multiple linear regression, to build a predictive model. chalcogen.ro The statistical quality of the model is assessed using parameters like the correlation coefficient (r²) and cross-validation r² (q²). chalcogen.ronih.gov

Table 2: Key Descriptors in QSAR Models for Indole Analogues and Related Compounds

| Compound Series | Biological Activity | Important Descriptors | Correlation (r²) | Reference |

|---|---|---|---|---|

| Indole-pyrimidine esters | Antimicrobial | Balaban index (J), log P | Not specified | nih.gov |

| Thiazolidinone derivatives | Cytotoxic (A-549) | XlogP, kappa2, Quadrupole1 | 0.941 | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule, while molecular dynamics (MD) simulations track the movements of atoms and molecules over time. Together, these methods provide a dynamic picture of a molecule's behavior and its interactions with its environment, such as a solvent or a biological receptor.

For a flexible molecule like this compound, which has rotatable bonds in its side chain, conformational analysis is crucial for understanding which shapes are energetically favorable. MD simulations can further explore the conformational landscape and the stability of specific conformers.

In studies of related molecules, such as 2-(1H-1,2,3-triazol-1-yl) acetic acid derivatives, all-atom MD simulations using force fields like AMBER have been employed to investigate ligand-protein complexes. qu.edu.qa These simulations can assess the stability of the complex by calculating the root mean square deviation (RMSD) of the protein backbone and the flexibility of individual residues (root mean square fluctuation, RMSF). qu.edu.qa Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking alone. qu.edu.qa

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can be used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the identity of newly synthesized compounds by comparing the calculated spectra with experimental data.

The structures of synthesized indole derivatives are routinely confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov For example, in analogues like (Z)-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkanecarboxylic acids, the proton of the methylidene group (=CH) appears as a singlet at around 7.95–8.10 ppm, which is characteristic of the Z-configuration. nih.gov The NH proton of the indole ring is typically observed further downfield, around 11.96–12.43 ppm. nih.gov Computational software can calculate the expected chemical shifts for a given structure, which can then be compared to these experimental values for structural verification. researchgate.net

Similarly, IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. scirp.org Deep learning methods have even been developed to predict functional groups from IR spectral data, demonstrating the growing power of computational approaches in spectral analysis. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Indole Analogues

| Proton | Compound Class | Observed Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Indole N-H | (Z)-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkanecarboxylic acids | 11.96 – 12.43 | nih.gov |

| Methylidene C=CH | (Z)-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkanecarboxylic acids | 7.95 – 8.10 | nih.gov |

| Triazole NCH | 2-(4-(((1,3-Dioxoisoindolin-2 yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | 8.25 | qu.edu.qa |

Note: The data is for analogue structures and illustrates typical chemical shifts for specific protons.

Biological and Biochemical Activity Studies of 1h Indol 3 Ylsulfanyl Acetic Acid and Its Derivatives in Vitro and in Silico

Antimicrobial Activity Evaluation

Derivatives of (1H-Indol-3-ylsulfanyl)-acetic acid, often incorporating other heterocyclic moieties like 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235), have been a key focus of antimicrobial research. nih.govmdpi.com These studies investigate their effectiveness against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Bacterial Strains

Numerous studies have demonstrated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. The introduction of various substituents and heterocyclic rings, such as 1,3,4-thiadiazole and 1,2,4-triazole, has been shown to modulate this activity. nih.govosi.lv

For instance, a series of novel indole-3-acetic acid derivatives incorporating 1,3,4-thiadiazole thioether and amide moieties displayed notable in vitro antibacterial activity. osi.lv One such derivative, N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide, showed a strong inhibition rate against Pseudomonas syringae pv. actinidiae. osi.lv Another compound, N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide, was highly effective against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. osi.lv

Similarly, indole-based Schiff base triazoles have been synthesized and evaluated for their antibacterial properties. frontiersin.org Compounds 5e and 5f from this series exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, respectively. nih.gov

Tris(1H-indol-3-yl)methylium salts, another class of indole (B1671886) derivatives, have demonstrated high activity against Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values ranging from 0.13 to 2.0 μg/mL. nih.gov Some of these compounds also showed moderate activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.gov Specifically, indole-triazole derivative 3d and indole-thiadiazole derivative 2c showed excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

| N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide | Pseudomonas syringae pv. actinidiae | High inhibition rate | osi.lv |

| N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | High inhibition rate | osi.lv |

| Schiff base triazole (5e) | Pseudomonas aeruginosa | 3.12 µg/mL | nih.gov |

| Schiff base triazole (5f) | Klebsiella pneumoniae | 3.12 µg/mL | nih.gov |

| Tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria (including MRSA) | 0.13–2.0 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| Indole-thiadiazole derivative (2h) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | MRSA | Excellent activity | nih.gov |

| Indole-thiadiazole derivative (2c) | MRSA | Excellent activity | nih.gov |

Antifungal Efficacy Against Fungal Strains

The antifungal properties of this compound and its derivatives have also been a subject of investigation. Studies show that these compounds can exhibit weak to moderate, and sometimes excellent, activity against various fungal pathogens. mdpi.com

For example, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid displayed weak to moderate antifungal activity against yeast fungi, with a notable MIC of 3003 µM against Candida albicans. mdpi.com In another study, indole-linked triazole derivatives demonstrated excellent antifungal activities against Candida albicans and Candida krusei, with some derivatives showing MIC values as low as 3.125 µg/mL. nih.gov

Furthermore, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and tested against several plant pathogenic fungi. nih.gov Compounds 3t, 3u, 3v, and 3w from this series showed remarkable and broad-spectrum antifungal activities. nih.gov Specifically, compound 3u was highly effective against Rhizoctonia solani, with an EC50 of 3.44 mg/L, and also showed a 91.05% inhibition rate against Botrytis cinerea at a concentration of 50 mg/L. nih.gov

| Compound/Derivative | Fungal Strain | Activity (MIC/EC50/Inhibition) | Reference |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Candida albicans | 3003 µM (MIC) | mdpi.com |

| Indole-triazole/thiadiazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 µg/mL (MIC) | nih.gov |

| Indole-triazole derivatives | Candida krusei | Excellent activity | nih.gov |

| 3-Indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 mg/L (EC50) | nih.gov |

| 3-Indolyl-3-hydroxy oxindole (3u) | Botrytis cinerea | 91.05% inhibition at 50 mg/L | nih.gov |

| 3-Indolyl-3-hydroxy oxindoles (3t, 3u, 3v, 3w) | Pyricularia oryzae | >75% inhibition at 50 mg/L | nih.gov |

| Schiff base triazole (5e) | Fungal strain | Zone of inhibition >6 mm | frontiersin.orgnih.gov |

Antioxidant Activity Investigations

Free Radical Scavenging Assays

Derivatives of indole-3-acetic acid have been evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide (NO) radical assays. nih.govresearchgate.net A study on indole-3-acetic acid-based biopolymeric hydrogels showed excellent antioxidant properties in DPPH and NO radical assays when compared to ascorbic acid. researchgate.net

In a study of indole acetic acid-based tri-azo moieties, compound 5b was the most active in the series in the percent free radical scavenging assay (%FRSA), demonstrating 32% inhibition at a 50 μg/mL concentration. frontiersin.orgnih.gov Research on indole-3-acetic acid (IAA) itself has shown it can significantly ameliorate the generation of reactive oxygen species (ROS) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com

| Compound/Derivative | Assay | Result | Reference |

| Indole-3-acetic acid-based biopolymeric hydrogels | DPPH and NO radical scavenging | Excellent antioxidant property | researchgate.net |

| Schiff base triazole (5b) | % Free Radical Scavenging Assay (%FRSA) | 32% inhibition at 50 µg/mL | frontiersin.orgnih.gov |

| Indole-3-acetic acid (IAA) | ROS and NO generation in macrophages | Significant amelioration | nih.govmdpi.com |

Mechanisms of Antioxidant Action (e.g., HO-1 Induction, Free Radical Neutralization)

Research has begun to uncover the molecular mechanisms behind the antioxidant effects of these indole derivatives. Studies on indole-3-acetic acid (IAA) have revealed a dual mechanism of action involving both the induction of protective enzymes and the direct neutralization of free radicals. nih.govmdpi.com

A key finding is that IAA can up-regulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, in a dose-dependent manner. nih.govmdpi.com The anti-inflammatory effects of IAA were found to be dependent on this HO-1 induction. nih.govmdpi.com Concurrently, IAA exerts a direct scavenging action on free radicals, which contributes to its ability to suppress the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govmdpi.com This direct neutralization of free radicals appears to be independent of the HO-1 pathway, indicating a multifaceted antioxidant strategy. nih.govmdpi.com

Enzyme Inhibition Profiling

The capacity of this compound and its derivatives to inhibit various enzymes has been a subject of scientific investigation, revealing a range of activities from potent inhibition to a lack of significant interaction.

Glycosidase Inhibition (e.g., α-Glucosidase)

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in neurotransmission. nih.govnih.gov The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. doc.govnih.gov Research into indole-based compounds has identified certain derivatives, like indole-3-acetic acid (IAA)-tacrine hybrids and esterified indole-3-propionic acid, as potent inhibitors of both AChE and BChE. nih.govresearchgate.net Despite the activity of these related compounds, there is a lack of specific published research focusing on the butyrylcholinesterase inhibitory activity of this compound.

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory cascade through the metabolism of fatty acids. mdpi.comphytojournal.com Various aryl-acetic acids and other indole derivatives have been investigated as potential lipoxygenase inhibitors. nih.gov These studies are part of a broader search for new anti-inflammatory agents. At present, specific data on the lipoxygenase inhibitory properties of this compound has not been reported in available scientific studies.

Ectonucleotidase Inhibition (e.g., h-ENPP1, h-ENPP3, h-e5'NT, r-e5'NT, h-TNAP)

Derivatives of indole acetic acid have been identified as significant inhibitors of ectonucleotidases, a family of enzymes that play a crucial role in cancer development and progression by producing adenosine (B11128) in the tumor microenvironment. nih.govresearchgate.net A series of newly synthesized indole acetic acid sulfonate derivatives demonstrated potent inhibitory activity against several key ectonucleotidases. doc.govnih.gov

The inhibitory potential of these derivatives was evaluated against human ectonucleotide pyrophosphatase/phosphodiesterase 1 (h-ENPP1) and 3 (h-ENPP3), human and rat ecto-5'-nucleotidase (h-e5'NT and r-e5'NT), and human tissue-nonspecific alkaline phosphatase (h-TNAP). nih.govresearchgate.net The most potent compounds from this series exhibited IC₅₀ values in the sub-micromolar range, indicating significant inhibitory activity. doc.govresearchgate.net

Table 1: Ectonucleotidase Inhibition by Indole Acetic Acid Sulfonate Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5e | h-ENPP1 | 0.32 ± 0.01 |

| 5j | h-ENPP3 | 0.62 ± 0.003 |

| 5c | h-e5'NT | 0.37 ± 0.03 |

| 5i | r-e5'NT | 0.81 ± 0.05 |

| 5g | h-TNAP | 0.59 ± 0.08 |

Data sourced from a study on indole acetic acid sulfonate derivatives. doc.govresearchgate.net

Enzyme kinetic studies revealed different modes of inhibition. For example, compounds 5j and 5i showed a competitive mode of inhibition, while 5e and 5c acted as uncompetitive inhibitors. nih.gov Compound 5g was found to be a non-competitive inhibitor. researchgate.net These findings suggest that indole acetic acid derivatives can be promising candidates for developing novel cancer therapies by targeting ectonucleotidase activity. nih.govresearchgate.net

Protein Kinase Inhibition

The parent compound, indole-3-acetic acid (IAA), has been shown to act as a physiological inhibitor of the Target of Rapamycin Complex 1 (TORC1), a central regulator of cell growth in eukaryotes. nih.gov This inhibition was observed both in vivo and in vitro in yeast, where IAA is endogenously synthesized and accumulates as cells enter a quiescent state. nih.gov This suggests a role for IAA in metabolic regulation and growth control. nih.gov

Furthermore, the broader class of indole derivatives has been extensively studied as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov For example, indolocarbazoles are known inhibitors of protein kinase C (PKC) isozymes, and other indole derivatives have shown inhibitory activity against kinases like GSK3β. researchgate.netmdpi.com

Modulation of Cellular Pathways (In Vitro)

Indole-3-acetic acid (IAA), a closely related parent compound to this compound, has demonstrated the ability to modulate several key cellular pathways in vitro. These studies highlight its potential anti-inflammatory, anti-fibrotic, and metabolic regulatory effects.

In RAW264.7 macrophage cells, IAA was found to suppress inflammatory responses induced by lipopolysaccharide (LPS). mdpi.com It achieved this by reducing the production of pro-inflammatory cytokines and free radicals, in part through the induction of heme oxygenase-1 (HO-1). mdpi.com

In the context of pulmonary fibrosis, IAA has been shown to inhibit the activation of lung fibroblasts and reduce alveolar epithelial cell senescence, suggesting its potential as a therapeutic agent for fibrotic diseases. nih.gov

Studies related to metabolic diseases have indicated that IAA can alleviate nonalcoholic fatty liver disease by reducing fat accumulation (lipogenesis) and mitigating oxidative and inflammatory stress in the liver. nih.gov

Furthermore, network pharmacology and molecular docking studies have suggested that IAA may have protective effects in conditions like diminished ovarian reserve by targeting multiple proteins and pathways, including MMP2, TNF-α, AKT1, HSP90AA1, and NF-κB. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| Indole acetic acid sulfonate derivatives |

| 3,3-di(indolyl)indolin-2-ones |

| Thiazolidinone-based indole derivatives |

| Indole-3-acetic acid (IAA)-tacrine hybrids |

| Esterified indole-3-propionic acid |

| Aryl-acetic acids |

| Indolocarbazoles |

| Azaindolin-2-one |

| Suramin |

| Sulfamic acid |

| Levamisole |

| Lipopolysaccharide (LPS) |

| Acarbose |

| Voglibose |

Anti-Inflammatory Mechanisms (e.g., in macrophage models)

This compound, also known as Indole-3-acetic acid (IAA), a tryptophan-derived metabolite, has demonstrated notable anti-inflammatory and anti-oxidative properties. nih.govnih.gov Studies utilizing RAW264.7 macrophage models have been instrumental in elucidating the cellular and molecular mechanisms underlying its effects. nih.govnih.gov

When RAW264.7 macrophages are exposed to lipopolysaccharide (LPS), a potent inflammatory stimulus, they exhibit a significant increase in the production of pro-inflammatory cytokines and reactive oxygen species (ROS). Research has shown that IAA treatment can significantly mitigate these inflammatory responses. nih.govnih.gov Specifically, IAA has been observed to:

Reduce Pro-inflammatory Cytokine Expression: IAA treatment has been shown to decrease the LPS-induced expression of key inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov

Suppress Oxidative Stress: The compound effectively curtails the generation of ROS and nitric oxide (NO), both of which are hallmarks of oxidative stress during inflammation. nih.govnih.gov

Inhibit NF-κB Pathway: IAA has been found to inhibit the nuclear translocation of the p65 subunit of nuclear factor kappa B (NF-κB). nih.govnih.gov The NF-κB pathway is a critical signaling cascade that orchestrates the expression of numerous pro-inflammatory genes.

Induce Heme Oxygenase-1 (HO-1): A key finding is the dose-dependent upregulation of HO-1 in IAA-treated macrophages, both under normal and LPS-stimulated conditions. nih.govnih.gov HO-1 is an enzyme with potent anti-inflammatory and antioxidant functions. Further experiments using an HO-1 inhibitor, tin protoporphyrin IX (SnPP), confirmed that the anti-inflammatory effects of IAA on IL-1β and IL-6 expression are dependent on HO-1 activity. nih.govnih.gov

Interestingly, the anti-inflammatory and free radical-scavenging actions of IAA in macrophages appear to be independent of the aryl hydrocarbon receptor (AhR), as the use of a specific AhR antagonist did not significantly alter its beneficial effects. nih.govnih.gov This suggests that IAA's protective mechanisms in this context are primarily mediated through the induction of HO-1 and direct neutralization of free radicals. nih.govnih.gov

Table 1: Effect of Indole-3-Acetic Acid (IAA) on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Effect of IAA Treatment | Reference |

| Interleukin-1β (IL-1β) | Significantly ameliorated | nih.govnih.gov |

| Interleukin-6 (IL-6) | Significantly ameliorated | nih.govnih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Significantly ameliorated | nih.govnih.gov |

| Reactive Oxidative Species (ROS) | Significantly reduced generation | nih.govnih.gov |

| Nitric Oxide (NO) | Significantly reduced generation | nih.govnih.gov |

| NF-κB p65 Nuclear Translocation | Mitigated | nih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Upregulated | nih.govnih.gov |

Impact on Intestinal Barrier Integrity (in cell models or relevant in vitro systems)

The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis, and its disruption is a key factor in the pathogenesis of inflammatory bowel disease (IBD). Recent studies have highlighted the protective role of indole-3-acetic acid (IAA) in preserving this barrier. nih.govnih.gov

A high-fat diet (HFD) has been shown to exacerbate colitis and lead to intestinal barrier damage, partly by causing a significant decrease in the levels of IAA. nih.govnih.gov Supplementation with IAA has been demonstrated to effectively alleviate colitis and enhance intestinal mucin sulfation, a critical component of the protective mucus layer. nih.govnih.gov

The mechanism behind this protective effect involves the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. nih.govnih.gov IAA acts as a ligand for AHR, and upon binding, the complex translocates to the nucleus and regulates the transcription of target genes. nih.gov Specifically, IAA upregulates the expression of key molecules involved in mucin sulfation, including 3'-phosphoadenosine 5'-phosphosulfate synthase 2 (Papss2) and solute carrier family 35 member B3 (Slc35b3). nih.govnih.gov Papss2 is an enzyme responsible for the synthesis of the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and Slc35b3 is a PAPS transporter. nih.gov It has been shown that AHR can directly bind to the transcription start site of Papss2, thereby promoting mucin sulfation and strengthening the intestinal barrier. nih.govnih.gov

Furthermore, oral administration of Lactobacillus reuteri, a bacterium capable of producing IAA, has been shown to protect against colitis and promote mucin sulfation. nih.govnih.gov Conversely, a modified strain of L. reuteri lacking the gene responsible for IAA production failed to exhibit these protective effects, underscoring the importance of IAA in maintaining intestinal homeostasis. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have provided valuable insights into the key structural features required for their therapeutic effects.

Impact of Substitutions on Indole Ring System

The indole ring is a core pharmacophore in many biologically active compounds. SAR studies on indole acetic acid derivatives have revealed that substitutions on this ring system can significantly modulate their activity. pharmacy180.com

Position of Substituents: The position of substituents on the indole ring is critical. For instance, in the context of anti-inflammatory activity, substituents at the 5-position of the indole ring have been shown to be particularly important, with the order of activity being 5-OCH₃ > N(CH₃)₂ > CH₃ > H. pharmacy180.com

Nature of Substituents: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups, such as -Cl, -NO₂, and -OH, on the aromatic ring of related indole derivatives have been shown to have a significant impact on their antibacterial activity. frontiersin.org An increase in the number of hydroxyl groups can also enhance activity. frontiersin.org

N-Acylation: Acylation of the indole nitrogen with aryl or alkyl carboxylic acids generally leads to a decrease in anti-inflammatory activity. pharmacy180.com However, for N-benzoyl derivatives, substitutions at the para-position with groups like F, Cl, CF₃, or S-CH₃ can confer the greatest activity. pharmacy180.com

Linkage of Bisindoles: In the case of bisindole compounds designed as HIV-1 fusion inhibitors, the linkage between the two indole rings significantly affects activity. A 6-6' linkage was found to be optimal, while 5-6', 6-5', and 5-5' linkages resulted in reduced activity. nih.gov

Table 2: SAR of Indole Acetic Acid Derivatives - Indole Ring Substitutions

| Position of Substitution | Type of Substituent | Impact on Activity | Reference |

| 5-Position | -OCH₃, -N(CH₃)₂, -CH₃ | Increased anti-inflammatory activity (OCH₃ > N(CH₃)₂ > CH₃ > H) | pharmacy180.com |

| Aromatic Ring | Electron-withdrawing groups (-Cl, -NO₂, -OH) | Significant impact on antibacterial activity | frontiersin.org |

| Indole Nitrogen (N-Acylation) | Aryl/Alkyl Carboxylic Acids | Decrease in anti-inflammatory activity | pharmacy180.com |

| N-Benzoyl (para-position) | F, Cl, CF₃, S-CH₃ | Greatest anti-inflammatory activity | pharmacy180.com |

| Bisindole Linkage | 6-6' vs. 5-6', 6-5', 5-5' | 6-6' linkage is optimal for HIV-1 fusion inhibition | nih.gov |

Influence of Modifications to the Sulfanyl-Acetic Acid Moiety

The sulfanyl-acetic acid moiety is another critical component of the this compound scaffold, and its modification can profoundly influence the compound's biological profile.

Acidic Functionality: The carboxylic acid group is generally essential for activity. Replacing it with other acidic functionalities often decreases activity, and amide derivatives are typically inactive. pharmacy180.com

α-Substitution: The introduction of a methyl group at the α-position of the acetic acid side chain can lead to equiactive analogues in terms of anti-inflammatory activity. pharmacy180.com

Thiazole (B1198619) Ring Introduction: The synthesis of derivatives where the acetic acid moiety is incorporated into or linked with a thiazole ring has been explored. For instance, 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives have shown promising antimicrobial activity. nih.gov The nature of the substituent at the 2-position of the thiazole ring is a key determinant of this activity. nih.gov

Thiazolidine Ring Formation: Reaction of 1H-indole-3-carboxaldehyde with rhodanine-3-acetic acid can yield [5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-yl]acetic acid derivatives, demonstrating another avenue for modifying the side chain. scirp.org

Conversion to Acetamides: Coupling of indole-3-acetic acid with various substituted anilines to form indole-3-acetamides has been shown to yield compounds with potential antihyperglycemic and antioxidant activities. nih.gov

Role of Fused Heterocyclic Rings

The fusion of additional heterocyclic rings to the indole scaffold can lead to novel compounds with distinct and often enhanced biological activities.

Fused Pyrroles: A series of fused pyrroles have been synthesized and shown to possess promising in vivo anti-inflammatory activity, with some derivatives exhibiting potency comparable to standard drugs like indomethacin (B1671933) and ibuprofen. researchgate.net

Fused 1,2,4-Triazoles and 1,3,4-Thiadiazoles: The synthesis of indole derivatives containing fused 1,2,4-triazole and 1,3,4-thiadiazole rings has yielded compounds with a broad spectrum of antimicrobial activity. nih.gov Indole-triazole derivatives, in particular, have shown significant promise as novel antibacterial and antifungal lead compounds. nih.gov

Fused Quinolizinones: Hexahydroindolo[2,3-a]quinolizinones represent a class of fused heterocyclic systems with complex stereochemistry that can influence their biological properties. researchgate.net

Fused Pyrazolo[3,4-b] nih.govscirp.orgnaphthyridin-5-amines: The reaction of heterocyclic o-aminonitriles with cyclic ketones can lead to the formation of pyrazolo[3,4-b] nih.govscirp.orgnaphthyridin-5-amines, showcasing a method for creating complex fused ring systems. researchgate.net

Emerging Research Directions and Potential Applications

Role as a Building Block in Complex Molecule Synthesis

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. researchgate.net (1H-Indol-3-ylsulfanyl)-acetic acid serves as a versatile starting material or intermediate in the synthesis of more complex molecules. The presence of the carboxylic acid and the reactive sulfur atom allows for a variety of chemical transformations.

Researchers have utilized indole-3-acetic acid and its derivatives to synthesize a range of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles. nih.govnih.govmdpi.com These synthetic routes often involve the initial conversion of the carboxylic acid to an ester or an acid hydrazide, which then undergoes cyclization reactions with various reagents. nih.govresearchgate.netuobaghdad.edu.iq For instance, the condensation of the corresponding acid hydrazide with aldehydes or acid anhydrides can yield hydrazones and pyridazinone derivatives, respectively. researchgate.net

Furthermore, the indole nucleus itself can be a site for further functionalization. The synthesis of complex indole derivatives often involves modifications at different positions of the indole ring, alongside transformations of the acetic acid side chain. researchgate.netnih.gov These synthetic strategies enable the creation of diverse molecular architectures with potential biological activities. The ability to generate complex structures from relatively simple starting materials like this compound is a cornerstone of modern drug discovery and materials science. researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. mskcc.orgolemiss.edu They are small molecules designed to interact with specific biological targets, such as proteins, to modulate their function and allow for their study in a cellular or organismal context. mskcc.org The development of effective chemical probes often requires novel synthetic methodologies to create unique chemical entities. mskcc.org

This compound and its analogs are promising candidates for the development of chemical probes. The indole moiety can serve as a scaffold for interaction with various protein targets, while the thioacetic acid side chain can be modified to introduce reporter groups like fluorophores or affinity tags. These modifications facilitate the detection and isolation of the target protein.

For example, fluorescent probes are widely used to visualize the localization and dynamics of biomolecules in living cells. mdpi.com A chemical probe based on the this compound scaffold could be designed to target a specific enzyme, and upon binding, a fluorescent signal could be generated or altered, allowing for real-time monitoring of enzyme activity. The synthesis of such probes would involve coupling a suitable fluorophore to the core molecule. mdpi.com

Preclinical Research Tool Development (excluding clinical human trials)

Beyond their use as chemical probes, derivatives of this compound can serve as valuable tools in preclinical research to investigate disease mechanisms and identify potential therapeutic targets. The indole nucleus is a common feature in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

By systematically modifying the structure of this compound, researchers can create libraries of related compounds to screen for specific biological effects in cell-based assays or animal models of disease. For instance, derivatives of indole-3-acetic acid have been investigated for their potential as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer. nih.gov The discovery of a potent and selective inhibitor from such a library could provide a valuable tool for studying the role of specific HDAC isoforms in cancer progression. nih.gov

Similarly, indole derivatives have shown promise as antibacterial agents. nih.govresearchgate.net The synthesis and screening of novel analogs of this compound could lead to the identification of compounds with activity against drug-resistant bacteria, providing new avenues for antimicrobial research. nih.gov

Conceptual Contributions to Drug Discovery

The indole scaffold is considered a "privileged" structure in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The study of this compound and its derivatives contributes to our understanding of the structure-activity relationships (SAR) of indole-based compounds. This knowledge is crucial for the rational design of new drugs. researchgate.net

By analyzing how different substituents on the indole ring and modifications to the thioacetic acid side chain affect biological activity, medicinal chemists can build models that predict the properties of new, unsynthesized molecules. researchgate.net This iterative process of design, synthesis, and testing is a fundamental concept in modern drug discovery. nih.gov

The exploration of diverse chemical space around the this compound core can lead to the identification of novel pharmacophores—the essential structural features responsible for a compound's biological activity. researchgate.net These pharmacophores can then be incorporated into new molecular designs to create drugs with improved potency, selectivity, and pharmacokinetic properties.

Analogies to Indole-3-acetic Acid (IAA) in Plant or Microbial Physiology (strictly focused on in vitro or mechanistic understanding)

Indole-3-acetic acid (IAA) is the most common and potent naturally occurring auxin in plants, playing a critical role in virtually every aspect of their growth and development. nih.govnih.govfrontiersin.org It is also produced by various microorganisms, which can influence their interactions with plants. frontiersin.org this compound, as a structural analog of IAA, provides a tool to probe the mechanisms of auxin action at a molecular level.

While IAA's effects on plant growth are well-documented, the precise molecular mechanisms of its perception, signaling, and degradation are still areas of active research. nih.govbiorxiv.org The substitution of the methylene (B1212753) group at the 3-position of IAA with a sulfur atom in this compound can alter its chemical properties, such as its electronic distribution and steric hindrance. These changes can affect its binding to auxin receptors and its susceptibility to enzymatic degradation.

For example, studies on the enzymatic degradation of IAA have identified key enzymes and intermediates in the catabolic pathway. nih.gov By comparing the in vitro degradation of IAA and this compound by these enzymes, researchers can gain insights into the substrate specificity and reaction mechanisms of the enzymes involved. This comparative approach can help to elucidate the structural features of the auxin molecule that are critical for its biological activity and turnover. Furthermore, understanding how bacteria synthesize and degrade IAA can have implications for agriculture and biotechnology. nih.govconicet.gov.ar

Future Directions in Synthetic Methodology and Derivatization

The continued exploration of the chemical and biological properties of this compound and its derivatives will rely on the development of new and efficient synthetic methods. Future research in this area is likely to focus on several key aspects:

Novel Cyclization Strategies: Developing new methods for constructing diverse heterocyclic rings from the this compound scaffold will be crucial for expanding the chemical space of its derivatives. This could involve the use of novel catalysts or reaction conditions to achieve transformations that are not possible with current methods. diva-portal.orgnih.govrsc.org

Site-Selective Functionalization: The ability to selectively modify specific positions on the indole ring and the thioacetic acid side chain is essential for fine-tuning the biological activity of these compounds. Future synthetic efforts will likely focus on developing methods for regioselective C-H activation and other targeted functionalization reactions.

Combinatorial Synthesis: The generation of large libraries of this compound derivatives for high-throughput screening will require the development of efficient combinatorial synthesis strategies. This could involve solid-phase synthesis or flow chemistry approaches to automate and streamline the synthetic process. researchgate.netresearchgate.netnih.gov

Asymmetric Synthesis: For compounds with chiral centers, the development of enantioselective synthetic methods will be important for preparing pure stereoisomers. This is crucial because different enantiomers of a chiral drug can have different biological activities and safety profiles.

By advancing the synthetic toolkit for this compound, researchers will be able to create a wider range of molecular probes and potential drug candidates, ultimately accelerating progress in various areas of chemical biology and medicinal chemistry.

Q & A

Q. What strategies optimize reaction yields in synthesizing N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides?

- Methodological Answer : Yield optimization involves: (i) Controlling pH during sulfonylation (pH 9–10 ensures nucleophilic hydrazide activation). (ii) Using polar aprotic solvents (e.g., DMF) to stabilize intermediates. (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate products from byproducts .

Q. How are molecular docking simulations utilized to predict the binding affinity of this compound derivatives with target enzymes?

- Methodological Answer : Docking software (e.g., AutoDock Vina) simulates ligand-receptor interactions by sampling conformational space. Key parameters include grid box size (covering active sites), scoring functions (e.g., binding energy in kcal/mol), and validation via molecular dynamics (MD) simulations. For example, derivatives with sulfonamide groups show enhanced hydrogen bonding with kinase ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.